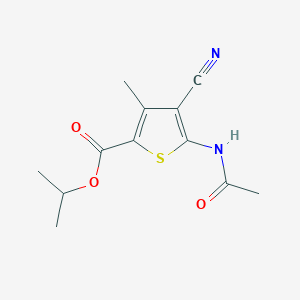![molecular formula C15H16N2O3S B10974853 Methyl 3-{[(2,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10974853.png)
Methyl 3-{[(2,4-dimethylphenyl)carbamoyl]amino}thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process generally includes the following steps:
Preparation of intermediates: Synthesis of key intermediates such as 2,4-dimethylaniline and thiophene derivatives.
Coupling reactions: Combining the intermediates under controlled conditions to form the final product.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 2-[(cyclopropylcarbonyl)amino]-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate
Uniqueness
Methyl 3-{[(2,4-dimethylanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H16N2O3S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
methyl 3-[(2,4-dimethylphenyl)carbamoylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-9-4-5-11(10(2)8-9)16-15(19)17-12-6-7-21-13(12)14(18)20-3/h4-8H,1-3H3,(H2,16,17,19) |
InChI-Schlüssel |
JYKZKRBCWQIPGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C |
Löslichkeit |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10974773.png)


![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10974788.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10974804.png)
![ethyl (2-{[({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10974806.png)
![2-fluoro-N-[2-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B10974811.png)

![(5-Methylfuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10974827.png)
![7-[3-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10974838.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974845.png)
![3,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10974850.png)
